molecular formula C11H15NO2 B2991292 N-(4-Prop-2-ynyloxan-4-yl)prop-2-enamide CAS No. 2411248-44-5

N-(4-Prop-2-ynyloxan-4-yl)prop-2-enamide

Cat. No.: B2991292
CAS No.: 2411248-44-5
M. Wt: 193.246
InChI Key: VPPFWEUBYXAUKZ-UHFFFAOYSA-N
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Description

N-(4-Prop-2-ynyloxan-4-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of an oxane ring substituted with a prop-2-ynyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Prop-2-ynyloxan-4-yl)prop-2-enamide typically involves the reaction of 4-prop-2-yn-1-ylphenol with suitable reagents to introduce the oxane ring and the prop-2-enamide group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Prop-2-ynyloxan-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(4-Prop-2-ynyloxan-4-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Prop-2-ynyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Prop-2-ynyloxan-4-yl)prop-2-enamide include:

  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
  • N-propan-2-yl-N-prop-2-enylpropan-2-amine.

Uniqueness

This compound is unique due to its specific structural features, such as the combination of an oxane ring with a prop-2-ynyl group and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(4-prop-2-ynyloxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-5-11(12-10(13)4-2)6-8-14-9-7-11/h1,4H,2,5-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPFWEUBYXAUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCOCC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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